Ethyl 3-(pyridin-2-YL)propanoate
Overview
Description
Ethyl 3-(pyridin-2-YL)propanoate is a chemical compound with the empirical formula C10H13NO2S . It is a solid substance and is one of the most important intermediates in the synthesis of Dabigatran etexilate , a thrombin inhibitor used to treat thromboses and cardiovascular diseases .
Synthesis Analysis
The synthesis of this compound has been reported in several studies . For instance, a new heterocyclic compound ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate was designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material and was successfully obtained via a multiple synthesis route .Molecular Structure Analysis
The molecular structure of this compound has been characterized by IR, 1H NMR, and single crystal X-ray crystallography . The whole molecule is planar with the dihedral angle between the planes of the aromatic ring and the side chain being very small .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been studied . The synthesis involves multiple steps, including the production of 4-(methylamino)-3-nitrobenzoyl chloride, which is then reacted with ethyl 3-(pyridin-2-ylamino)propanoate to obtain the final product .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 211.28 and its SMILES string is CCOC(CCSC1=CC=CC=N1)=O . The compound has a density of 1.164 g/mL .Scientific Research Applications
Chemical Synthesis and Derivatives
Ethyl 3-(pyridin-2-yl)propanoate exhibits versatile reactivity in chemical synthesis. For example, it reacts with S-methylisothiosemicarbazide hydroiodide to form various compounds depending on the solvent used, indicating its role in the synthesis of heterocyclic compounds (Vetyugova et al., 2018). Additionally, this compound was utilized in the synthesis of Dabigatran Etexilate, a notable anticoagulant drug (Cheng Huansheng, 2013).
Material Synthesis and Characterization
In materials science, this compound is involved in the formation of various compounds. A study by Asadi et al. (2021) showcases its involvement in reactions with 2-aminopyridine and Meldrum’s acid, leading to the synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates (Asadi et al., 2021).
Applications in Pharmaceutical Research
This compound finds applications in pharmaceutical research. For instance, a new heterocyclic compound synthesized from it demonstrated in vitro anti-cancer activity against gastric cancer cell lines (Liu et al., 2019). Additionally, the synthesis and biological evaluation of novel dipeptide attached to a triazole-pyridine moiety, derived from this compound, showed potential as an antimicrobial agent and imaging agent (Abdel-Ghany et al., 2013).
Catalytic Applications
In the field of catalysis, derivatives of this compound have been used. Zhu et al. (2003) reported its use in phosphine-catalyzed annulation reactions, showcasing its role in facilitating complex chemical transformations (Zhu et al., 2003).
Mechanism of Action
Ethyl 3-(pyridin-2-YL)propanoate is an important intermediate in the synthesis of Dabigatran etexilate , a thrombin inhibitor. Thrombin is a key enzyme in the blood clotting process, and inhibitors of thrombin can prevent the formation of blood clots, making them useful in the treatment of thromboses and cardiovascular diseases .
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-pyridin-2-ylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-5,8H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOKKDYGYSPXIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324180 | |
Record name | Ethyl 3-(pyridin-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30324180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2739-74-4 | |
Record name | 2739-74-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-(pyridin-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30324180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.